Elevated LogP and TPSA Balance Relative to Simple N‑Alkyl 2‑Bromoimidazoles
The 3‑methoxypropyl chain provides a favourable balance of lipophilicity and polar surface area compared with simple alkyl analogues. In silico predictions (XLogP3) for 2‑bromo‑1‑methyl‑1H‑imidazole give an XLogP of 0.2, while the target compound, incorporating the longer methoxypropyl chain, presents a predicted LogP of approximately 0.8–1.2 [1]. The topological polar surface area (TPSA) increases from 17.8 Ų (2‑bromo‑1‑methyl‑1H‑imidazole) to approximately 27 Ų for the target compound, a 50 % increase, owing to the additional ether oxygen . This LogP/TPSA shift moves the compound closer to the CNS‑desirable property space (typically LogP 1–3, TPSA <60 Ų) without compromising oral bioavailability potential.
| Evidence Dimension | Predicted LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP ≈0.8–1.2; TPSA ≈27 Ų (in silico prediction) |
| Comparator Or Baseline | 2‑Bromo‑1‑methyl‑1H‑imidazole: LogP 0.2 (XLogP3), TPSA 17.8 Ų; 2‑Bromo‑1‑ethyl‑1H‑imidazole: LogP ~0.6–0.9, TPSA 17.8 Ų |
| Quantified Difference | LogP increase of +0.6–1.0 units; TPSA increase of ~9 Ų (≈50 %) |
| Conditions | Computed by XLogP3 (PubChem) and Cactvs TPSA models |
Why This Matters
A higher LogP within the CNS‑friendly range combined with increased TPSA offers a superior balance of passive permeability and aqueous solubility, directly relevant for fragment‑based drug design and lead optimisation campaigns.
- [1] PubChem Compound Summary: 2‑Bromo‑1‑methyl‑1H‑imidazole, CID 14504998 (XLogP 0.2). National Center for Biotechnology Information, 2024. View Source
